[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone
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Overview
Description
This compound is also known as 吡贝地尔, 泰舒达, 哌利必地, 双哌嘧啶. It is a clinically used peripheral and cerebral vascular dilator, a dopamine receptor agonist. It can be used alone or in combination with levodopa to treat Parkinson’s disease, improve certain symptoms caused by cognitive impairment in the elderly, such as decreased attention and memory, dizziness, and assist in the treatment of intermittent claudication caused by lower extremity arterial occlusive disease (stage 2) .
Synthesis Analysis
The synthesis of this compound involves several steps including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, 2N NaOH (aq), 7N KOH (aq), EtOH/THF/CH2Cl2, CuI, K3PO4, N,N′-dimethylethylenediamine, NBS, (Boc)2O, DIPEA, DMAP, TFA, BrCH2CN, tBuOK, 2N NaOH (aq), 35% H2O2 (aq), TMSN3, Bu2SnO .Molecular Structure Analysis
The crystal structure of this compound has been determined using X-ray diffraction. The structure was found to be complex, with the compound interacting with the enzyme ALDH3A1 .Chemical Reactions Analysis
The compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats. It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical and Chemical Properties Analysis
The molecular weight of the compound is 298.34. Its IUPAC name is 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine .Scientific Research Applications
Antimicrobial Activity
- Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone. They found variable and modest activity against bacteria and fungi in the synthesized compounds (Patel, Agravat, & Shaikh, 2011).
Cancer Research
- Manasa et al. (2020) designed and synthesized derivatives similar to the compound and evaluated their in vitro cytotoxic activity against various cancer cell lines. Among the synthesized analogs, one particular compound showed high cytotoxicity toward the BT-474 cancer cell line (Manasa, Thatikonda, Sigalapalli, Vuppaladadium, Devi, Godugu, Alvala, Nagesh, & Babu, 2020).
Neurological Research
- Noh et al. (2011) synthesized a novel T-type calcium channel blocker related to this compound. This compound showed potential as a pain reliever in a rat neuropathic pain model (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Anti-Mycobacterial Potential
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, structurally similar to the compound , as a new anti-mycobacterial chemotype. Several compounds exhibited potential anti-tubercular activity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Mechanism of Action
Benzodioxoles
The compound contains a benzodioxole moiety . Benzodioxoles, also known as 1,3-benzodioxoles, are organic compounds containing a benzene ring fused to a dioxole ring . They are known to possess various biological activities, including antimicrobial, antiviral, and anticancer effects .
Piperazines
The compound also contains a piperazine ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs due to their broad spectrum of activities, including antihypertensive, antidepressant, antihistaminic, and antipsychotic effects .
Triazoles
The compound contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(20-19(22-24-23-20)16-4-2-1-3-5-16)26-10-8-25(9-11-26)13-15-6-7-17-18(12-15)29-14-28-17/h1-7,12,19-20,22-24H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJAIXHUHMRPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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